2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
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Overview
Description
2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of furochromen and quinolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves multiple stepsThe final step involves the attachment of the quinolizine moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases
Mechanism of Action
The mechanism of action of 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(tert-butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE stands out due to its unique combination of the furochromen and quinolizine moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C29H38N2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C29H38N2O4/c1-17-20-13-22-23(29(3,4)5)16-34-26(22)18(2)27(20)35-28(33)21(17)14-25(32)30-15-19-9-8-12-31-11-7-6-10-24(19)31/h13,16,19,24H,6-12,14-15H2,1-5H3,(H,30,32) |
InChI Key |
JIAANJPLIOZPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4CCCN5C4CCCC5 |
Origin of Product |
United States |
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